α-2'-Deoxy Zebularine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

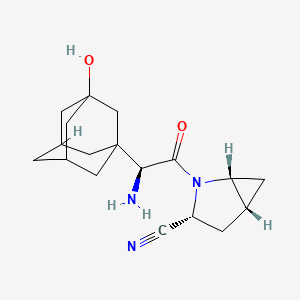

α-2’-Deoxy Zebularine is a chemically stable cytidine analog . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . It is also known to act as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates .

Synthesis Analysis

Recent studies have shown that single-stranded DNA (ssDNA) containing α-2’-Deoxy Zebularine (dZ-ssDNA) is an inhibitor of APOBEC3 proteins such as A3A, A3B, and A3G . The activated dZ/H2O mimics the transition state by coordinating the active site Zn2+ and engaging in additional stabilizing interactions .

Molecular Structure Analysis

The 1.5 Å resolution structure of a dZ-ssDNA inhibitor bound to active APOBEC3G has been determined . The crystal structure revealed that the activated dZ/H2O mimics the transition state by coordinating the active site Zn2+ and engaging in additional stabilizing interactions .

Chemical Reactions Analysis

Zebularine is known to induce enzymatic DNA–protein crosslinks . It has been shown that ssDNA containing 2′-deoxy-zebularine (dZ-ssDNA) inhibits A3 deamination at low micromolar concentrations .

作用機序

Safety and Hazards

将来の方向性

The structure of the catalytically active APOBEC3G bound to a DNA oligonucleotide inhibitor reveals the tetrahedral geometry of the transition state . This suggests that developing transition-state mimicking inhibitors may provide a new opportunity to design more targeted molecules for APOBEC3 proteins in the future .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for α-2'-Deoxy Zebularine involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyuridine", "trimethylsilyl chloride", "sodium hydride", "methyl iodide", "potassium carbonate", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "2'-deoxyuridine is treated with trimethylsilyl chloride and sodium hydride to form the corresponding trimethylsilyl ether derivative.", "The trimethylsilyl ether derivative is then reacted with methyl iodide in the presence of potassium carbonate to form 5-methyl-2'-deoxyuridine.", "5-methyl-2'-deoxyuridine is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-ol.", "The 5'-hydroxyl group of 5-methyl-2'-deoxyuridine-5'-ol is selectively protected with acetic anhydride to form the corresponding acetate derivative.", "The acetate derivative is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form 5-methyl-2'-deoxyuridine-5'-acetate-6-one.", "The 6-keto group of 5-methyl-2'-deoxyuridine-5'-acetate-6-one is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-acetate.", "The 5'-acetate group of 5-methyl-2'-deoxyuridine-5'-acetate is then selectively removed with sodium hydroxide to form α-2'-Deoxy Zebularine." ] } | |

CAS番号 |

68780-64-3 |

製品名 |

α-2'-Deoxy Zebularine |

分子式 |

C₉H₁₂N₂O₄ |

分子量 |

212.2 |

同義語 |

1-(2-Deoxy-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。